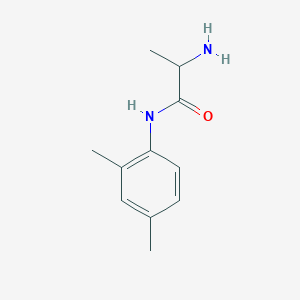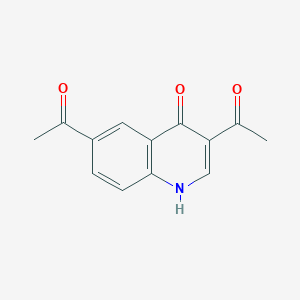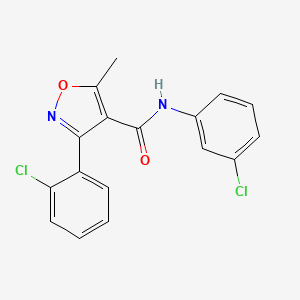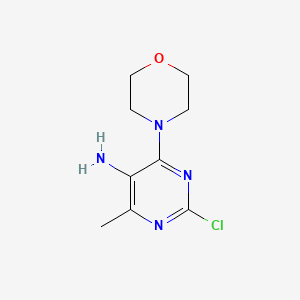![molecular formula C19H22ClNO3 B12120741 Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester CAS No. 937681-20-4](/img/structure/B12120741.png)
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a methyl ester group The compound also features a propylamino group linked to a dimethylphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester typically involves multiple steps. One common approach is the esterification of 3-chlorobenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction forms the methyl ester derivative. Subsequently, the ester undergoes a nucleophilic substitution reaction with 3-(2,5-dimethylphenoxy)propylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 3-chloro-, methyl ester: A simpler analog with a similar core structure but lacking the propylamino and dimethylphenoxy groups.
Benzoic acid, 2-amino-5-chloro-3-methylbenzoic acid: Another related compound with different substituents on the benzoic acid ring.
Uniqueness
Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester is unique due to its complex structure, which imparts distinct chemical properties and potential applications. The presence of the propylamino and dimethylphenoxy groups differentiates it from simpler analogs and may enhance its biological activity and versatility in various applications.
Eigenschaften
CAS-Nummer |
937681-20-4 |
|---|---|
Molekularformel |
C19H22ClNO3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
methyl 3-chloro-2-[3-(2,5-dimethylphenoxy)propylamino]benzoate |
InChI |
InChI=1S/C19H22ClNO3/c1-13-8-9-14(2)17(12-13)24-11-5-10-21-18-15(19(22)23-3)6-4-7-16(18)20/h4,6-9,12,21H,5,10-11H2,1-3H3 |
InChI-Schlüssel |
QWGSSTFAWKMKEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCCCNC2=C(C=CC=C2Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)





![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)

